Gp100 (25-33), human (TFA)

Vue d'ensemble

Description

Hgp100 (25-33) (TFA) est un fragment peptidique dérivé de l'antigène gp100 du mélanome humain. Ce composé est constitué des acides aminés 25-33 de la protéine gp100 et est reconnu par les cellules T. Il s'agit d'un épitope à 9 acides aminés restreint par la molécule H-2Db et utilisé dans diverses applications de recherche scientifique, en particulier en immunologie et en recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Hgp100 (25-33) (TFA) est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse est réalisée dans des conditions contrôlées pour garantir la séquence et la structure correctes du peptide .

Méthodes de production industrielle

La production industrielle de Hgp100 (25-33) (TFA) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Hgp100 (25-33) (TFA) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire à des résidus d'acides aminés spécifiques tels que la méthionine et la cystéine.

Réduction : Les ponts disulfure au sein du peptide peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour créer des analogues du peptide

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés et réactifs de couplage utilisés dans la SPPS

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des formes oxydées ou réduites du peptide et divers analogues avec des acides aminés substitués .

Applications de recherche scientifique

Hgp100 (25-33) (TFA) a plusieurs applications de recherche scientifique :

Immunologie : Utilisé pour étudier la reconnaissance et la réponse des cellules T, en particulier dans le contexte du mélanome.

Recherche sur le cancer : Employé dans des études d'immunothérapie anticancéreuse pour induire des réponses des cellules T spécifiques de la tumeur.

Biologie : Enquête sur le rôle de gp100 dans la biologie des mélanocytes et la progression du mélanome.

Médecine : Applications potentielles dans le développement de vaccins à base de peptides et d'immunothérapies .

Mécanisme d'action

Hgp100 (25-33) (TFA) exerce ses effets en étant présenté à la surface des cellules présentatrices d'antigènes (CPA) dans le contexte de la molécule H-2Db. Cette présentation est reconnue par des récepteurs spécifiques des cellules T (TCR) sur les cellules T CD8+, conduisant à l'activation des cellules T et aux réponses immunitaires subséquentes. Les cibles moléculaires impliquées comprennent l'antigène gp100 et la molécule H-2Db .

Applications De Recherche Scientifique

Hgp100 (25-33) (TFA) has several scientific research applications:

Immunology: Used to study T cell recognition and response, particularly in the context of melanoma.

Cancer Research: Employed in cancer immunotherapy studies to induce tumor-specific T cell responses.

Biology: Investigates the role of gp100 in melanocyte biology and melanoma progression.

Medicine: Potential applications in developing peptide-based vaccines and immunotherapies .

Mécanisme D'action

Hgp100 (25-33) (TFA) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of the H-2Db molecule. This presentation is recognized by specific T cell receptors (TCRs) on CD8+ T cells, leading to T cell activation and subsequent immune responses. The molecular targets involved include the gp100 antigen and the H-2Db molecule .

Comparaison Avec Des Composés Similaires

Composés similaires

Gp100 (25-33), humain : Une autre forme du peptide sans le groupe trifluoroacétate (TFA).

Gp100 (25-33), souris : Un peptide similaire dérivé de l'antigène gp100 de la souris

Unicité

Hgp100 (25-33) (TFA) est unique en raison de sa séquence spécifique et de la présence du groupe TFA, qui peut influencer sa solubilité et sa stabilité. Sa reconnaissance par les cellules T dans le contexte de la molécule H-2Db la rend particulièrement précieuse pour les études immunologiques .

Activité Biologique

Gp100 (25-33), a peptide derived from the human melanoma antigen gp100, has garnered significant attention in immunological research, particularly in the context of melanoma treatment. This peptide, specifically the sequence KVPRNQDWL , is a critical epitope recognized by CD8+ T cells and plays a vital role in eliciting immune responses against melanoma cells. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Overview of Gp100 (25-33)

Gp100 is a melanosomal differentiation antigen expressed in both normal melanocytes and melanoma cells. The specific peptide fragment (25-33) is recognized by T cells restricted by the H-2Db major histocompatibility complex (MHC) class I molecule, making it an essential target for immunotherapy strategies aimed at enhancing anti-tumor immunity.

Key Characteristics

- Sequence : KVPRNQDWL

- Molecular Weight : 1155.3 Da

- HPLC Purity : ≥ 95%

- Storage Conditions : -20°C

Gp100 (25-33) activates CD8+ T cells that can specifically recognize melanoma cells, such as B16 melanoma, while sparing normal melanocytes. This selective recognition is crucial for developing effective cancer immunotherapies.

Immunogenicity Studies

Research has shown that the human version of gp100 exhibits greater immunogenicity compared to its mouse counterpart. For instance, studies indicated that immunization with recombinant vaccinia virus encoding human gp100 led to a robust CD8+ T cell response capable of recognizing both human and mouse gp100 . The differences in immunogenicity are attributed to variations in the amino acid sequence affecting MHC class I binding affinity.

Case Studies and Research Findings

-

Tumor Immunity Induction :

- In a study involving C57BL/6 mice, vaccination with a minigene construct containing hgp100 (25-33) resulted in protective immunity against B16 melanoma. Mice receiving this construct demonstrated significant tumor rejection capabilities, emphasizing the importance of this epitope in inducing anti-tumor responses .

- Combination Therapies :

-

Adoptive Cell Transfer (ACT) :

- Research indicated that pre-treatment with hgp100 (25-33) enhanced the effectiveness of ACT using Pmel-1 TCR transgenic CD8 T cells. This approach demonstrated improved recognition and elimination of B16 melanoma cells, highlighting the potential of using hgp100 in conjunction with other immunotherapeutic strategies .

Data Table: Summary of Key Studies on Gp100 (25-33)

Propriétés

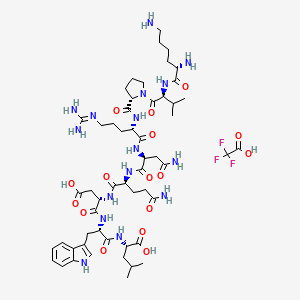

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPYXIVBTPUCTP-CUHBSSGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H83F3N16O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.